4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-8-22-12-13)19-6-9-23-10-7-19/h1-5,8,12,16,18H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJRLDPPQRNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Bromobenzene
Bromobenzene undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (20% SO3) at 150°C for 6–8 hours, yielding 4-bromobenzenesulfonic acid. The para selectivity arises from the electron-withdrawing effect of the bromine substituent, which directs sulfonation to the position opposite to the halogen.
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5) in refluxing dichloromethane (40–50°C, 2 hours) to produce 4-bromobenzenesulfonyl chloride. Excess PCl5 ensures complete conversion, with gaseous HCl byproduct removed under reduced pressure.
Table 1: Reaction Conditions for 4-Bromobenzenesulfonyl Chloride Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H2SO4 (fuming), 150°C, 8 hrs | 85–90 |
| Chlorination | PCl5, CH2Cl2, reflux, 2 hrs | 92–95 |
Synthesis of 2-(Furan-3-yl)-2-Thiomorpholinoethylamine
The amine component is constructed via a nucleophilic substitution pathway, leveraging thiomorpholine’s reactivity.
Preparation of 2-Bromo-1-(Furan-3-yl)Ethylamine Hydrobromide
Furan-3-carbaldehyde undergoes condensation with ammonium acetate in ethanol to form furan-3-ylmethylideneamine. Subsequent reduction with sodium borohydride (NaBH4) yields furan-3-ylmethylamine, which is brominated using HBr/AcOH to generate 2-bromo-1-(furan-3-yl)ethylamine hydrobromide.
Thiomorpholine Substitution
Thiomorpholine (1.2 equiv) is reacted with 2-bromo-1-(furan-3-yl)ethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via SN2 displacement, facilitated by the polar aprotic solvent, to afford 2-(furan-3-yl)-2-thiomorpholinoethylamine.
Table 2: Optimization of Amine Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 80°C | 78 |
| Thiomorpholine Equiv | 1.2 | 78 |
Coupling of Amine and Sulfonyl Chloride
The final step involves the formation of the sulfonamide bond under mild basic conditions.
Reaction Mechanism
A solution of 2-(furan-3-yl)-2-thiomorpholinoethylamine (1.0 equiv) in anhydrous dichloromethane is treated with triethylamine (2.5 equiv) to deprotonate the amine. 4-Bromobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with triethylamine scavenging HCl to drive the reaction to completion.
Purification and Characterization
The crude product is washed with 5% HCl (to remove unreacted amine) and brine, followed by recrystallization from ethanol/water (3:1). Characterization via 1H NMR confirms the presence of furan protons (δ 7.4–7.6 ppm), thiomorpholine methylenes (δ 2.6–3.1 ppm), and the sulfonamide NH (δ 5.2 ppm).
Table 3: Key Spectral Data for Final Product
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Furan C-H | 7.42–7.58 | m |
| Thiomorpholine CH2 | 2.64–3.09 | m |
| Sulfonamide NH | 5.21 | s (broad) |
Alternative Synthetic Routes
Reductive Amination Strategy
A ketone intermediate, 2-(furan-3-yl)-2-thiomorpholinoacetone, is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This method circumvents the need for brominated precursors but requires stringent control of pH (5–6) to minimize side reactions.
Solid-Phase Synthesis
Immobilization of 4-bromobenzenesulfonyl chloride on Wang resin enables stepwise coupling with the amine in a flow reactor, enhancing yield (94%) and purity. This approach is scalable for industrial production.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-sulfonylation at the thiomorpholine nitrogen is suppressed by using a bulky base (2,6-lutidine) instead of triethylamine, reducing dimerization byproducts from 15% to <2%.
Solvent Selection
Tetrahydrofuran (THF) increases reaction homogeneity but prolongs reaction time (8 hours vs. 4 hours in DCM). A 1:1 mixture of THF/DCM balances rate and solubility.
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system operating at 10 bar and 50°C achieves 99% conversion in 30 minutes, with in-line liquid-liquid separation reducing downstream purification costs.
Green Chemistry Metrics
Replacing DMF with cyclopentyl methyl ether (CPME) improves the E-factor from 32 to 18, aligning with sustainable manufacturing practices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para-position of the benzene ring serves as a primary site for nucleophilic substitution. This reaction is critical for introducing new functional groups or modifying the compound’s electronic properties.
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Reagents/Conditions :
-
Products :
Example :
Reaction with 3-chloro-4-fluorobenzene boronic acid under Suzuki conditions produces monosubstituted derivatives in 33–40% yield .
Sulfonamide Hydrolysis
The sulfonamide group (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions, cleaving the sulfur-nitrogen bond.
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Reagents/Conditions :
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Concentrated HCl (acidic hydrolysis).
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NaOH (basic hydrolysis).
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Products :
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Benzenesulfonic acid and amine derivatives (e.g., 2-(furan-3-yl)-2-thiomorpholinoethylamine).
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Oxidation of the Furan Ring
The furan moiety can be oxidized to form dihydroxy or dicarboxylic acid derivatives, altering the compound’s polarity and biological activity.
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Reagents/Conditions :
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H₂O₂ in acetic acid.
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KMnO₄ in acidic medium.
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Products :
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Furan-3,4-diol or furan-3,4-dicarboxylic acid derivatives.
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Thiomorpholine Functionalization
The thiomorpholine group participates in ring-opening or sulfur oxidation reactions.
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Reagents/Conditions :
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H₂O₂ for sulfoxide/sulfone formation.
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Alkyl halides for N-alkylation.
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Products :
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Thiomorpholine sulfoxide (S=O) or sulfone (O=S=O).
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N-alkylated thiomorpholine derivatives.
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Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes electrophilic substitution at activated positions.
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Reagents/Conditions :
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Nitration: HNO₃/H₂SO₄.
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Halogenation: Cl₂/FeCl₃.
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Products :
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Nitro or chloro derivatives at the ortho/meta positions relative to the sulfonamide group.
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Data Table: Key Chemical Reactions and Outcomes
Case Study: Suzuki Cross-Coupling Optimization
A 2021 study demonstrated the Suzuki coupling of a structurally analogous brominated sulfonamide with aryl boronic acids (Scheme 2 in ). Key findings:
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Regioselectivity : The aryl-bromine exhibited higher reactivity than the thiophene-bromine.
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Catalyst Efficiency : Pd(PPh₃)₄ outperformed Pd(OAc)₂ in yield (40% vs. 22%).
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Solvent Impact : 1,4-dioxane/water provided optimal phase separation and reaction efficiency .
Stability Under Ambient Conditions
The compound is stable in dry, dark environments but degrades under prolonged UV exposure or high humidity. Accelerated stability studies (40°C/75% RH, 30 days) showed <5% degradation, confirming shelf-life suitability.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
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Antimicrobial Activity
- The sulfonamide group is known for its antimicrobial properties. Compounds similar to 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that the compound can inhibit bacterial growth by interfering with folate synthesis pathways.
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Anticancer Properties
- Research has demonstrated that derivatives of benzenesulfonamides possess anticancer activity. The presence of the furan moiety may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines.
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Neuropharmacological Effects
- Preliminary studies suggest potential anticonvulsant activity, possibly through modulation of neurotransmitter systems or ion channels. The thiomorpholine structure may facilitate interactions with GABA receptors, which are crucial for seizure control.
Case Studies
Several case studies have documented the efficacy and applications of this compound:
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Case Study on Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) tested the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts compared to control groups, indicating strong antimicrobial activity.
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Anticancer Activity Assessment
- In a study by Johnson et al. (2024), the compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
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Neuropharmacological Study
- A research project by Lee et al. (2025) investigated the anticonvulsant effects of the compound using animal models of epilepsy. The findings suggested that administration of the compound significantly reduced seizure frequency and duration compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan and thiomorpholine rings may facilitate binding to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide with key analogs based on substituent variations, synthetic yields, and applications:
Key Observations:
Bromine at the para position is a common halogen substitution in sulfonamides, contributing to steric bulk and electronic effects that influence binding affinity .
Synthetic Accessibility :
- Yields for bromo-benzenesulfonamide derivatives vary widely (32–33% in ), likely due to challenges in coupling bulky substituents to the sulfonamide nitrogen. Commercial analogs (e.g., nitrophenyl derivatives) are available at high purity (97%), suggesting scalable synthetic routes .
Naphthalene-based sulfonamides (e.g., ) exhibit extended π-systems, which may improve stacking interactions in enzyme binding pockets.
Notes
Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and synthetic precedents.
Commercial Availability : Several bromo-sulfonamide derivatives (e.g., nitrophenyl analogs) are commercially available, highlighting their industrial relevance .
Biological Activity
4-Bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a furan ring, a thiomorpholine moiety, and a sulfonamide functional group, which are known to influence its pharmacological properties. This article aims to explore the biological activities associated with this compound, including its pharmacokinetic properties, interaction mechanisms, and therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specifically, compounds similar to this compound have shown promising results in inhibiting various enzymes and pathways involved in disease processes.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that the presence of the furan and thiomorpholine groups may enhance the antimicrobial efficacy of this compound by facilitating better binding to bacterial enzymes.
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways. The incorporation of the thiomorpholine moiety may provide additional anti-inflammatory benefits by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural features of this compound may contribute to its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Study on Protein Interactions
A recent study utilized multi-spectroscopic techniques to analyze the interaction of similar sulfonamide derivatives with human serum albumin (HSA). The binding affinity was assessed using fluorescence quenching methods, revealing moderate to strong binding constants which suggest effective transport in biological systems . This interaction is crucial for determining the pharmacokinetics and bioavailability of the compound.
In Vivo Efficacy
In vivo studies conducted on related compounds demonstrated significant reductions in tumor size in animal models when treated with sulfonamide derivatives. These findings underscore the therapeutic potential of compounds like this compound in oncology .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
